molecular formula C9H12ClNO B1461609 Chroman-4-amine hydrochloride CAS No. 90609-63-5

Chroman-4-amine hydrochloride

Cat. No. B1461609
CAS RN: 90609-63-5
M. Wt: 185.65 g/mol
InChI Key: BVMKYKMJUZEGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chroman-4-amine hydrochloride is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Its IUPAC name is 3,4-dihydro-2H-chromen-4-ylamine hydrochloride . It has a molecular weight of 185.65 .


Synthesis Analysis

The synthesis of chroman-4-one derivatives, which are structurally similar to Chroman-4-amine hydrochloride, has been extensively studied. For instance, a highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving chroman-4-one derivatives have been studied. For example, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .


Physical And Chemical Properties Analysis

Chroman-4-amine hydrochloride is a solid at room temperature . The InChI code is 1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
    • Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .
  • Medicinal Chemistry

    • Chroman-4-one is the most important and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
    • Structurally, absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
    • In the present review, various studies published on synthesis, pharmacological evaluation on chroman-4-one analogues are addressed to signify the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities .
  • Pharmaceutical Applications

    • Chroman-4-one and its derivatives, which are structurally similar to Chroman-4-amine, are found in many natural products and synthetic molecules that frequently exhibit unique biological and pharmacological activities .
    • These compounds show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
  • Cosmetic Applications

    • Chroman-4-one derivatives were used as active compounds in cosmetic preparations for care, improvement, and refreshment of the texture of the skin and hairs .
    • They are also used for the treatment of skin as well as hair-related defects like inflammation, allergies, or wound healing process .
  • Organic Synthesis

    • Chroman-4-one and its derivatives are used in the stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts .
    • This method provides an efficient way to synthesize functionalized chroman-2-ones and chromanes .
  • Drug Discovery

    • Chiral chroman-4-amines have been utilized as core scaffolds in an increasing number of recent drug discovery programs .
  • Chemical Synthesis

    • The chroman-4-one framework, which is structurally similar to Chroman-4-amine, is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
    • It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
    • Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
  • Life Science Research

    • Chroman-4-amine hydrochloride is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • Material Science Research

    • Chroman-4-amine hydrochloride is also used in Material Science research for the development of new materials and understanding their properties .
  • Chromatography and Analytical Research

    • In Chromatography and Analytical research, Chroman-4-amine hydrochloride can be used as a standard or reagent .
  • Drug Designing and Development

    • Chroman-4-one, which is structurally similar to Chroman-4-amine, acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
    • It exhibits significant variations in biological activities and is considered a versatile scaffold exhibiting a wide range of pharmacological activities .

Safety And Hazards

Chroman-4-amine hydrochloride is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection) and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) .

Future Directions

Given the significant role of chroman-4-one and its derivatives in medicinal chemistry, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds could serve as potential leads for drug discovery due to their broad spectrum of biological and pharmaceutical activities .

properties

IUPAC Name

3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMKYKMJUZEGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920284
Record name 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-4-amine hydrochloride

CAS RN

90609-63-5
Record name 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chroman-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Chroman-4-amine hydrochloride
Reactant of Route 3
Chroman-4-amine hydrochloride
Reactant of Route 4
Chroman-4-amine hydrochloride
Reactant of Route 5
Chroman-4-amine hydrochloride
Reactant of Route 6
Chroman-4-amine hydrochloride

Citations

For This Compound
4
Citations
M Asano, K Hashimoto, B Saito, Z Shiokawa… - Bioorganic & medicinal …, 2013 - Elsevier
… Hydrolysis of methyl esters 6 and 7 with aqueous lithium hydroxide was followed by their amide condensation with (R)-chroman-4-amine hydrochloride (10) to afford compounds 11 and …
Number of citations: 32 www.sciencedirect.com
K Hashimoto, B Saito, N Miyamoto… - Journal of Medicinal …, 2013 - ACS Publications
… Condensation of (R)-chroman-4-amine hydrochloride with the carboxylic acid obtained by hydrolysis of compound 7 afforded the corresponding amide 27 in 71% yield (two steps). After …
Number of citations: 40 pubs.acs.org
Z Shiokawa, K Hashimoto, B Saito, Y Oguro… - Bioorganic & medicinal …, 2013 - Elsevier
… To the solution were added (R)-chroman-4-amine hydrochloride (984 mg, 5.30 mmol), EDC (4.48 g, 23.4 mmol), HOBt (478 mg, 3.53 mmol) and DIPEA (1.23 mL, 7.05 mmol) …
Number of citations: 24 www.sciencedirect.com
CBM Poulie, E Pottie, IA Simon… - Journal of Medicinal …, 2022 - ACS Publications
The serotonin 2A receptor (5-HT 2A R) is the mediator of the psychedelic effects of serotonergic psychedelics, which have shown promising results in clinical studies for several …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.